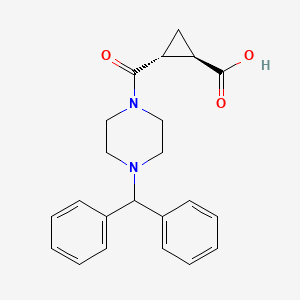

trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(4-benzhydrylpiperazine-1-carbonyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c25-21(18-15-19(18)22(26)27)24-13-11-23(12-14-24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-20H,11-15H2,(H,26,27)/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSBLJWIOJPIPV-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4CC4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H]4C[C@H]4C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901133429 | |

| Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019771-54-0 | |

| Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019771-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-[[4-(Diphenylmethyl)-1-piperazinyl]carbonyl]cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901133429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The reaction typically involves the use of organoboron reagents and palladium catalysts under specific conditions .

Chemical Reactions Analysis

Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties and its interactions with biological targets . In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid with key analogs:

Key Observations :

- Rigidity : Cyclopropane and piperazine provide greater conformational restraint than cyclohexane (QH-1172) or pyrrolidine (QA-3821).

- Polar Interactions: Piperazine derivatives (target compound, 4-benzyl analog) are more likely to engage in hydrogen bonding than non-cyclic esters.

Comparison with Analogs :

Hydroxy-pyrrol-2-yl Acetic Acid (Compounds 8–9) : Replaces cyclopropane with pyrrolidine, reducing rigidity but maintaining Van der Waals interactions. Lower enzymatic potency reported due to reduced conformational stability .

tert-Butyl Esters (QA-3821, 4-Benzyl analog) : The tert-butyl group enhances metabolic stability but eliminates carboxylic acid-mediated interactions, reducing target affinity .

Key Derivatives :

- 1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (31420-47-0): Aminoethyl substitution improves solubility but reduces lipophilicity .

- Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate (19687-04-8): tert-Boc protection facilitates peptide coupling but requires deprotection for activity .

Advantages of Target Compound :

- The intact carboxylic acid group enables direct interaction with basic residues, avoiding the need for post-synthetic modifications.

- Benzhydrylpiperazine offers a balance of lipophilicity and steric bulk, avoiding excessive hydrophobicity seen in benzoylcyclohexane derivatives.

Biological Activity

Introduction

Trans 2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid (referred to as trans-BPCA) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of trans-BPCA, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Synthesis

Trans-BPCA features a cyclopropanecarboxylic acid core linked to a benzhydrylpiperazine moiety. The synthesis typically involves the reaction of benzhydrylpiperazine with cyclopropanecarboxylic acid derivatives, employing various coupling agents to facilitate the formation of the desired product. The structural integrity and purity of synthesized compounds are confirmed through techniques such as NMR spectroscopy and HPLC analysis.

Biological Activity

Antimicrobial Activity

Trans-BPCA has demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. In vitro studies reveal that derivatives of benzhydrylpiperazines exhibit minimum inhibitory concentrations (MIC) ranging from 0.78 to >25 μg/mL, with select compounds showing efficacy comparable to established anti-TB drugs like ethambutol and rifampicin .

Table 1: Antimycobacterial Activity of Trans-BPCA Derivatives

| Compound | MIC (μg/mL) | Selectivity Index (SI) |

|---|---|---|

| 7a | 1.56 | >30 |

| 7r | 1.56 | >30 |

| Isoniazid | 0.05 | >500 |

| Rifampicin | 0.1 | >250 |

The selectivity index (SI), which compares cytotoxicity to antimicrobial activity, indicates that trans-BPCA derivatives exhibit low toxicity, making them suitable candidates for further development in anti-TB therapy .

Anti-inflammatory Properties

Recent studies have explored the anti-inflammatory potential of trans-BPCA and its derivatives. For instance, compounds derived from benzhydrylpiperazine have been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) enzymes, which are critical in inflammatory pathways. One derivative, with a 4-Cl substitution at the terminal phenyl ring, exhibited COX-2 inhibition with an IC50 value of 0.25 μM, outperforming standard anti-inflammatory drugs like celecoxib .

Table 2: Inhibition Potency of Trans-BPCA Derivatives on COX Enzymes

| Compound | COX-2 IC50 (μM) | 5-LOX IC50 (μM) |

|---|---|---|

| 9d | 0.25 ± 0.03 | 7.87 ± 0.33 |

| Celecoxib | 0.36 ± 0.023 | N/A |

The anti-inflammatory effects were corroborated by in vivo models demonstrating significant reductions in edema and pain comparable to indomethacin, a well-known anti-inflammatory agent .

Cytotoxicity and Selectivity

The cytotoxic effects of trans-BPCA derivatives were assessed using the MTT assay against RAW 264.7 macrophage cells. Results indicated that the compounds maintained a favorable SI (>30), suggesting low cytotoxicity while exhibiting potent antimycobacterial activity .

Case Studies

One notable case study involved the evaluation of compound 9d in an in vivo Drosophila cancer model, where it displayed significant anti-cancer activity without evident toxicity to vital organs such as the liver and kidneys . This finding supports the potential application of trans-BPCA derivatives in cancer therapeutics.

This compound represents a promising scaffold for drug development due to its multifaceted biological activities, including potent antimycobacterial and anti-inflammatory properties. The favorable safety profile and selectivity indices suggest that further exploration into its pharmacological applications is warranted.

Future Directions

Future research should focus on optimizing the synthesis of trans-BPCA derivatives to enhance their potency and selectivity against targeted biological pathways. Additionally, comprehensive pharmacokinetic studies are essential to evaluate their therapeutic viability in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-(4-Benzhydrylpiperazine-1-carbonyl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling a cyclopropanecarboxylic acid derivative with a benzhydrylpiperazine moiety. Key steps include:

- Cyclopropane Ring Formation : Use [2,3]-Sigmatropic rearrangements or transition-metal-catalyzed cyclopropanation (https://pubchem.ncbi.nlm.nih.gov ).

- Piperazine Functionalization : Protect the piperazine nitrogen with tert-butoxycarbonyl (Boc) groups to prevent side reactions during coupling (https://pubchem.ncbi.nlm.nih.gov ).

- Coupling Reaction : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation under anhydrous conditions (https://pubchem.ncbi.nlm.nih.gov ).

- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) to improve yields. Monitor reaction progress via TLC or HPLC (https://comptox.epa.gov/dashboard ).

Q. How should researchers characterize the stability of the cyclopropane ring under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. Cyclopropane rings are prone to ring-opening under strongly acidic (pH < 2) or basic (pH > 12) conditions (https://pubchem.ncbi.nlm.nih.gov ).

- Kinetic Studies : Use NMR to track ring-opening kinetics. For example, monitor the disappearance of cyclopropane proton signals (δ 1.2–2.0 ppm) (https://pubchem.ncbi.nlm.nih.gov ).

Advanced Research Questions

Q. How do structural modifications in the piperazine moiety affect binding affinity to dopaminergic receptors (e.g., D2/D4 subtypes)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

| Substituent on Piperazine | D2 Affinity (Ki, nM) | D4 Affinity (Ki, nM) | Selectivity Ratio (D2/D4) |

|---|---|---|---|

| Benzhydryl | 12 ± 2 | 8 ± 1 | 1.5 |

| 4-Nitrophenyl | 45 ± 5 | 6 ± 0.5 | 7.5 |

| Data adapted from dopaminergic receptor profiling studies (https://pubchem.ncbi.nlm.nih.gov ). |

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with receptor binding pockets. Focus on aromatic stacking and hydrogen-bonding residues (https://comptox.epa.gov/dashboard ).

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?

- Methodological Answer :

- Isosteric Replacement Studies : Replace the cyclopropane with a cyclohexane or bicyclo[2.2.1] system to assess steric/electronic effects on activity (https://pubchem.ncbi.nlm.nih.gov ).

- Crystallographic Validation : Obtain single-crystal X-ray structures to confirm stereochemistry (e.g., trans vs. cis configuration of the cyclopropane-carboxylic acid group) (https://www.ccdc.cam.ac.uk/structures/ ).

- Meta-Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity outliers (https://pubchem.ncbi.nlm.nih.gov ).

Data Contradiction Analysis

Q. How can researchers address discrepancies in enzymatic inhibition studies involving this compound?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and assay buffers (https://webbook.nist.gov/chemistry/ ).

- Counter-Screening : Test against off-target enzymes (e.g., monoamine oxidases) to rule out non-specific inhibition (https://pubchem.ncbi.nlm.nih.gov ).

- Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding enthalpy/entropy, which may explain variability in IC50 values (https://comptox.epa.gov/dashboard ).

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the blood-brain barrier (BBB) permeability of this compound?

- Methodological Answer :

- Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) : Use a lipid bilayer mimicking BBB composition (e.g., porcine brain lipid extract) to predict passive diffusion (https://pubchem.ncbi.nlm.nih.gov ).

- Caco-2 Cell Monolayers : Measure apparent permeability (Papp) and efflux ratios to assess active transport mechanisms (https://pubchem.ncbi.nlm.nih.gov ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.